N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
The compound N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide features a hybrid structure combining a 1,2,4-oxadiazole ring, a 2-oxo-1,2-dihydropyridine moiety, and a methoxyphenyl-acetamide backbone. Such heterocyclic frameworks are often designed to enhance bioactivity, solubility, or target specificity in medicinal and agrochemical contexts . Crystallographic characterization of similar compounds frequently employs SHELX software for refinement, indicating its utility in structural validation .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-8-3-4-9-16(15)21-25-22(31-26-21)17-10-7-13-27(23(17)29)14-20(28)24-18-11-5-6-12-19(18)30-2/h3-13H,14H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLRHUVLRAYRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxadiazole ring through the cyclization of appropriate precursors. This is followed by the introduction of the oxopyridinyl group via a condensation reaction. The final step involves the coupling of the methoxyphenyl and methylphenyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted analogs.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide. For instance:
- A related oxadiazole derivative demonstrated significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .
Anti-inflammatory Properties
The compound has shown promise as a potential 5-lipoxygenase (5-LOX) inhibitor in silico studies, suggesting its role in anti-inflammatory therapies .
Biological Mechanisms
The biological mechanisms through which these compounds exert their effects may involve:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole structures often interact with active sites of enzymes, potentially disrupting their function .
- Molecular Docking Studies : These studies provide insights into how the compound binds to target proteins, which is crucial for understanding its therapeutic efficacy.
Case Study: Anticancer Activity
A study involving a series of oxadiazole derivatives indicated that modifications to the phenyl rings significantly enhanced anticancer activity. The structure–activity relationship (SAR) analysis revealed that specific substituents could improve potency against selected cancer cell lines .
Case Study: Anti-inflammatory Research
In another study focusing on anti-inflammatory effects, derivatives similar to this compound were evaluated for their ability to inhibit lipoxygenase activity in vitro. Results indicated promising inhibitory effects that warrant further investigation .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s unique features include:
- 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity.
- N-(2-methoxyphenyl)acetamide : A common pharmacophore in agrochemicals and pharmaceuticals.
Table 1: Key Structural and Functional Comparisons
Pharmacological and Agrochemical Implications
- Oxadiazole vs. Thiazolidinone/Triazole Rings: The 1,2,4-oxadiazole in the target compound may offer superior metabolic stability compared to the thiazolidinone ring in 3c (), which is associated with hypoglycemic activity . Triazole-containing analogs () often exhibit varied bioactivity due to sulfur’s electron-rich nature .
- Methoxy Substituents :
- Dihydropyridinone vs.
Biological Activity
N-(2-methoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole moiety and a dihydropyridine ring, which are known for their biological activity. The presence of the methoxy and methyl groups contributes to its lipophilicity and biological interactions.
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazole exhibit promising anticancer properties. A study highlighted that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. For instance, related oxadiazole derivatives demonstrated IC50 values ranging from 10 to 100 µM against these cell lines .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Oxadiazole derivatives have been reported to possess antibacterial and antifungal properties. For example, compounds with similar oxadiazole structures have shown effectiveness against pathogenic bacteria and fungi, indicating that this compound may also exhibit such activities .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, they may inhibit histone deacetylases (HDACs), which play a role in tumor growth and survival .
- Interference with Cell Signaling : The compound may affect signaling pathways related to apoptosis and cell proliferation by interacting with specific receptors or enzymes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .
Case Studies
Several studies have been conducted to evaluate the efficacy of related compounds:
- Study on Anticancer Efficacy : A study involving a series of substituted oxadiazoles reported that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The most potent compounds had IC50 values below 20 µM against multiple cancer cell lines .
- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for several compounds, suggesting that this compound might also possess similar properties .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
